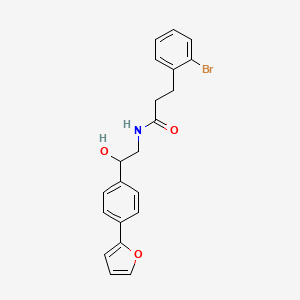

3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide is a complex organic compound that features a bromophenyl group, a furan ring, and a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the furan ring through a coupling reaction. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. The final step often involves the formation of the amide bond through a condensation reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be employed.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structure suggests possible interactions with biological targets associated with cancer cell proliferation. For instance, compounds with similar furan and bromophenyl moieties have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents that can effectively target tumor growth while minimizing toxicity to normal cells .

1.2 G Protein-Coupled Receptor Modulation

The compound has been investigated for its activity on G protein-coupled receptors (GPCRs), which play a pivotal role in various physiological processes and are key targets in drug discovery. Computational docking studies indicate that it may act as an agonist for specific GPCRs, potentially influencing pathways related to mood regulation and neuroprotection . This opens avenues for its application in treating neurological disorders.

Biological Research

2.1 Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide and its biological activity is essential for optimizing its efficacy. Structure-activity relationship (SAR) studies have been conducted to identify the most effective substituents that enhance its pharmacological profile. These studies often involve synthesizing various analogs and evaluating their biological activities, providing insights into how modifications can improve potency and selectivity against specific biological targets .

2.2 Antimicrobial Properties

There is emerging evidence that compounds containing furan and bromophenyl groups exhibit antimicrobial properties. The ability of this compound to inhibit bacterial growth has been explored, suggesting its potential use as an antimicrobial agent. Further research into its mechanism of action could lead to novel treatments for bacterial infections .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include coupling reactions between amines and carboxylic acids or their derivatives. Detailed methodologies have been documented, allowing for reproducibility in research settings .

3.2 Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. These techniques confirm the structural integrity and purity of the compound, which are critical for subsequent biological testing .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The bromophenyl and furan rings can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide

- 3-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide

- 3-(2-iodophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.

Biologische Aktivität

The compound 3-(2-bromophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the acylation of amines and the introduction of functional groups that enhance biological activity. The general synthetic route can be summarized as follows:

- Preparation of the furan derivative : Starting from furan-2-carboxylic acid derivatives, which are reacted with appropriate brominated phenyl compounds.

- Formation of the amide bond : This is achieved through coupling reactions involving amines and acid chlorides.

- Purification : The final product is purified using chromatographic techniques and characterized using NMR and mass spectrometry.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally similar to This compound . For instance, derivatives containing furan or bromophenyl moieties have shown significant activity against various bacterial strains, particularly drug-resistant strains like Acinetobacter baumannii and Staphylococcus aureus .

The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within a range that indicates promising antibacterial efficacy. For example:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | A. baumannii | 8 |

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from furan and bromophenyl groups have been shown to inhibit cell proliferation in human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). The observed IC50 values suggest that these compounds can effectively induce apoptosis in cancer cells .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Many furan-containing compounds interact with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

-

Antibacterial Efficacy Against Drug-Resistant Strains :

A study focused on a series of furan derivatives reported that one compound demonstrated significant antibacterial activity against NDM-positive A. baumannii, outperforming traditional antibiotics . -

Cytotoxicity in Cancer Cell Lines :

Research involving the evaluation of various derivatives showed that specific substitutions on the phenyl ring significantly enhanced the cytotoxicity against MCF-7 cells, with IC50 values below 10 µM .

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO3/c22-18-5-2-1-4-15(18)11-12-21(25)23-14-19(24)16-7-9-17(10-8-16)20-6-3-13-26-20/h1-10,13,19,24H,11-12,14H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNWLCFAEWSTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.